![molecular formula C22H21ClN4 B2386905 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-80-1](/img/structure/B2386905.png)
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a fused ring structure containing a pyrazole ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of an appropriate precursor with a suitable reagent under specific conditions . The exact method can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, depending on the substituents present on the molecule . These reactions can be used to modify the structure of the molecule and tune its properties .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound . These properties can include solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds with structures related to the chemical . These compounds demonstrated significant antimicrobial activity and, in some cases, exhibited higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structural Analysis
Kaping, Helissey, and Vishwakarma (2020) developed a simple and efficient synthesis method for substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound. This study also includes an X-ray crystallographic study of a selected compound to ascertain the regioselectivity of the reaction, providing valuable insights into the structural aspects of these compounds (Kaping, Helissey, & Vishwakarma, 2020).
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, evaluating their insecticidal and antibacterial potential. This work demonstrates the versatility of pyrazolo[1,5-a]pyrimidine compounds in addressing agricultural and public health concerns (Deohate & Palaspagar, 2020).
Serotonin Receptor Antagonists
A study by Ivachtchenko et al. (2011) synthesized novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines and analyzed their structure-activity relationship as serotonin 5-HT6 receptor antagonists. This research highlights the potential of these compounds in developing new treatments for neurological disorders (Ivachtchenko et al., 2011).
Heterocyclic Synthesis
Al-Afaleq (2000) described an efficient one-step synthesis of various azolo[1,5-α]pyrimidine derivatives, showcasing the chemical's role in the synthesis of heterocyclic compounds. These findings contribute to the broader field of medicinal chemistry and drug design (Al-Afaleq, 2000).
Wirkmechanismus
Target of Action
The primary target of STK953922 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
STK953922 interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by STK953922 affects the cell cycle progression, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of STK953922’s action is a significant inhibition of the growth of examined cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
STK953922 interacts with various enzymes and proteins in biochemical reactions. For instance, it has been identified as an inhibitor of the serine-threonine kinase SGK1 . The nature of these interactions involves binding to the active sites of these biomolecules, thereby influencing their function .
Cellular Effects
STK953922 has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown promising activity at low micromolar concentrations on several types of solid tumors, such as hepatocellular carcinoma, glioblastoma multiforme (GBM), and ovarian cancer .
Molecular Mechanism
The molecular mechanism of action of STK953922 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the active site of the CDK2 enzyme, inhibiting its function and leading to alterations in cell cycle progression .
Metabolic Pathways
STK953922 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of STK953922 within cells and tissues involve interactions with various transporters or binding proteins. Its localization or accumulation may be influenced by these interactions .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4/c1-15-14-20(24-13-12-17-8-4-3-5-9-17)27-22(25-15)21(16(2)26-27)18-10-6-7-11-19(18)23/h3-11,14,24H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVSJRAAXZCRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
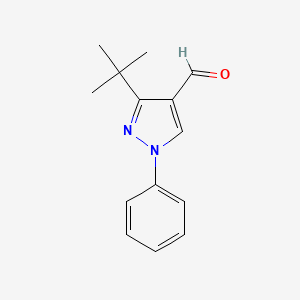
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)
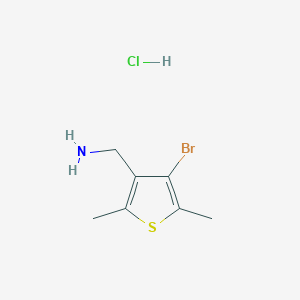
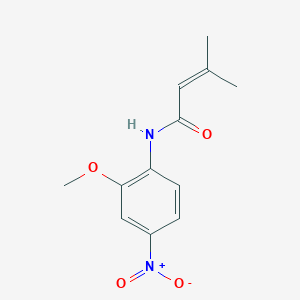
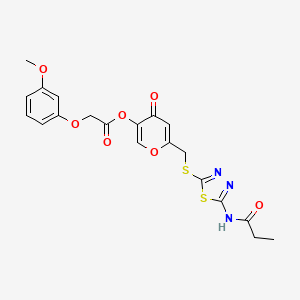



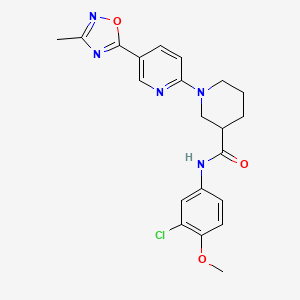
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)
